molecular formula C11H17F2N3O B10961426 1-(difluoromethyl)-N-(3,3-dimethylbutan-2-yl)-1H-pyrazole-5-carboxamide

1-(difluoromethyl)-N-(3,3-dimethylbutan-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B10961426
M. Wt: 245.27 g/mol
InChI Key: OPTCZTYKLROXHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(DIFLUOROMETHYL)-N-(1,2,2-TRIMETHYLPROPYL)-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

The synthesis of 1-(DIFLUOROMETHYL)-N-(1,2,2-TRIMETHYLPROPYL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone.

    Introduction of the difluoromethyl group: This step involves the use of difluoromethylating agents under specific reaction conditions.

    Attachment of the N-(1,2,2-trimethylpropyl) group: This can be done through nucleophilic substitution reactions using appropriate alkyl halides.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(DIFLUOROMETHYL)-N-(1,2,2-TRIMETHYLPROPYL)-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(DIFLUOROMETHYL)-N-(1,2,2-TRIMETHYLPROPYL)-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(DIFLUOROMETHYL)-N-(1,2,2-TRIMETHYLPROPYL)-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(DIFLUOROMETHYL)-N-(1,2,2-TRIMETHYLPROPYL)-1H-PYRAZOLE-5-CARBOXAMIDE can be compared with similar compounds such as:

    Benzene, (1,1,2-trimethylpropyl)-: This compound has a similar alkyl group but differs in its aromatic structure.

    4-(1,1-dimethylethyl)octane: Another compound with a similar alkyl group but different overall structure.

Properties

Molecular Formula

C11H17F2N3O

Molecular Weight

245.27 g/mol

IUPAC Name

2-(difluoromethyl)-N-(3,3-dimethylbutan-2-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C11H17F2N3O/c1-7(11(2,3)4)15-9(17)8-5-6-14-16(8)10(12)13/h5-7,10H,1-4H3,(H,15,17)

InChI Key

OPTCZTYKLROXHD-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)(C)C)NC(=O)C1=CC=NN1C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.